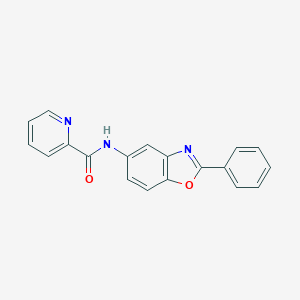
N-(2-phenyl-1,3-benzoxazol-5-yl)-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1,3-benzoxazol-5-yl)-2-pyridinecarboxamide, commonly known as PBOX, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PBOX is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of PBOX is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. PBOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, PBOX has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, PBOX may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
PBOX has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that PBOX can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that PBOX can reduce tumor growth in animal models and reduce inflammation in animal models of rheumatoid arthritis. PBOX has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of PBOX is its relatively simple synthesis method. Additionally, PBOX has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of PBOX is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, PBOX has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on PBOX. One area of research could be the development of PBOX as a cancer therapy. Further studies are needed to determine the efficacy and safety of PBOX in clinical trials. Additionally, research could be conducted on the use of PBOX as an anti-inflammatory agent for the treatment of rheumatoid arthritis and other inflammatory diseases. Finally, research could be conducted on the use of PBOX as an antiviral agent for the treatment of viral infections. Overall, PBOX is a promising compound that has the potential to be developed into a range of therapeutic agents for various diseases.
合成法
The synthesis of PBOX involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with 2-bromoacetophenone to form PBOX. The synthesis of PBOX is relatively straightforward and can be achieved through a one-pot reaction.
科学的研究の応用
PBOX has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an antitumor agent. PBOX has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PBOX has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PBOX has also been shown to exhibit antiviral properties, making it a potential candidate for the development of antiviral drugs.
特性
分子式 |
C19H13N3O2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(15-8-4-5-11-20-15)21-14-9-10-17-16(12-14)22-19(24-17)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
InChIキー |
YJQOBKCEGIHRRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)